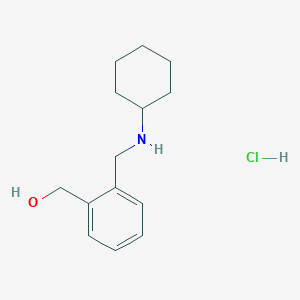

(2-Cyclohexylaminomethyl-phenyl)-methanol hydrochloride

Description

(2-Cyclohexylaminomethyl-phenyl)-methanol hydrochloride is a Mannich base derivative characterized by a benzyl alcohol group (-CH₂OH) attached to a phenyl ring, which is further substituted with a cyclohexylaminomethyl (-CH₂NH-cyclohexyl) moiety. The compound is typically synthesized via Mannich reactions involving cyclohexanone, formaldehyde, and primary amines under reflux conditions . It is marketed as a research chemical for pharmaceutical and biochemical applications, with a catalog price of $240 per 500 mg (Santa Cruz Biotechnology, sc-307819) .

Properties

IUPAC Name |

[2-[(cyclohexylamino)methyl]phenyl]methanol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO.ClH/c16-11-13-7-5-4-6-12(13)10-15-14-8-2-1-3-9-14;/h4-7,14-16H,1-3,8-11H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XROVHZNSSDYNNR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NCC2=CC=CC=C2CO.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.78 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

436099-68-2 | |

| Record name | Benzenemethanol, 2-[(cyclohexylamino)methyl]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=436099-68-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Cyclohexylaminomethyl-phenyl)-methanol hydrochloride typically involves the reaction of cyclohexylamine with benzaldehyde, followed by reduction and subsequent hydrochloride salt formation. The reaction conditions often include the use of reducing agents such as sodium borohydride or lithium aluminum hydride to achieve the reduction step .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling large quantities of reagents and products .

Chemical Reactions Analysis

Types of Reactions

(2-Cyclohexylaminomethyl-phenyl)-methanol hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can further modify the compound, potentially forming alcohols or amines.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate, chromium trioxide.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Substitution reagents: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .

Scientific Research Applications

Organic Synthesis

(2-Cyclohexylaminomethyl-phenyl)-methanol hydrochloride serves as a valuable reagent in organic synthesis. It acts as a building block for more complex molecules, facilitating the development of new compounds with diverse functionalities.

- Reactions : The compound can undergo various reactions such as oxidation, reduction, and substitution. Common reagents include:

- Oxidizing Agents : Potassium permanganate, chromium trioxide

- Reducing Agents : Sodium borohydride, lithium aluminum hydride

- Substitution Reagents : Halogens, nucleophiles

Biological Studies

In biological research, this compound is utilized to study enzyme interactions and protein binding mechanisms. Its unique structure allows it to modulate the activity of specific molecular targets, which can lead to insights into biochemical pathways.

- Mechanism of Action : The interaction with enzymes or receptors can influence various biological effects, making it a candidate for further investigation in pharmacological contexts.

Medicinal Research

While this compound has not yet been clinically approved for therapeutic use, it is under investigation for potential therapeutic effects. Researchers are exploring its efficacy in treating conditions related to enzyme deficiencies or receptor malfunctions.

Industrial Applications

In industrial settings, this compound is being explored for its role in developing new materials and chemical processes. Its properties may contribute to advancements in manufacturing techniques or the creation of novel substances with specific characteristics.

Case Study 1: Enzyme Interaction Studies

Research has indicated that this compound may affect the binding affinity of certain enzymes involved in metabolic pathways. For instance:

- Study Focus : Investigating its impact on enzyme kinetics.

- Findings : The compound demonstrated significant modulation of enzyme activity, suggesting potential applications in drug design aimed at metabolic disorders.

Case Study 2: Synthesis of Novel Compounds

Another study explored the use of this compound as a precursor in synthesizing novel pharmacologically active agents:

- Study Focus : Developing derivatives with enhanced biological activity.

- Findings : Several derivatives exhibited improved binding properties to target receptors compared to their parent compounds.

Mechanism of Action

The mechanism of action of (2-Cyclohexylaminomethyl-phenyl)-methanol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Molecular Properties

The table below compares key structural and molecular attributes of (2-Cyclohexylaminomethyl-phenyl)-methanol hydrochloride with similar compounds:

Key Observations:

- Cyclohexyl vs.

- Ketone vs. Alcohol Functionality: The presence of a cyclohexanone ketone in and versus a benzyl alcohol in the target compound may influence reactivity (e.g., ketones undergo nucleophilic additions, while alcohols participate in esterification) .

Physicochemical Properties

- Melting Points: Analog (Mannich base with phenethylamine): 155–156°C. 2C-T-2 Hydrochloride (structurally distinct): 180°C. Target compound: Not reported, but cyclohexyl substitution may lower mp compared to aromatic analogs due to reduced crystal packing efficiency.

- Hydrogen Bonding : Crystal structures of related compounds (e.g., L-tyrosine methyl ester hydrochloride ) demonstrate that Cl⁻ anions mediate hydrogen bonding (N–H···Cl, O–H···Cl), influencing solubility and stability.

Biological Activity

(2-Cyclohexylaminomethyl-phenyl)-methanol hydrochloride is a chemical compound with the molecular formula C14H21NO·HCl and a molecular weight of 255.78 g/mol. It is synthesized through the reaction of cyclohexylamine with benzaldehyde, followed by reduction and formation of the hydrochloride salt. This compound has garnered interest due to its potential biological activities, particularly in medicinal chemistry.

Research Findings

Recent studies have explored the potential applications of this compound in various fields:

- Chemistry : Used as a building block for synthesizing more complex molecules.

- Biology : Investigated for its role in enzyme interactions and protein binding.

- Medicine : Explored for possible therapeutic effects, particularly in targeting specific diseases, although clinical applications remain to be established.

Case Studies

- Enzyme Inhibition : Preliminary research indicates that compounds similar to this compound may inhibit certain enzymes involved in disease pathways. For instance, certain derivatives have shown promise as MEK inhibitors, which are relevant in cancer treatment .

- Anti-inflammatory Properties : Similar compounds have exhibited anti-inflammatory effects by modulating prostaglandin production, suggesting that this compound could potentially share these properties .

- Analgesic Effects : In studies involving pain models, related compounds demonstrated analgesic actions without causing gastrointestinal damage, indicating a favorable safety profile that could extend to this compound .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| Cyclohexylamine | Aliphatic amine | Intermediate in organic synthesis |

| Phenylmethanol | Aromatic alcohol | Used in various chemical reactions |

| This compound | Amine-alcohol hybrid | Potential enzyme inhibitor; analgesic |

Q & A

Basic: What spectroscopic methods are recommended for characterizing the structural and functional groups of (2-Cyclohexylaminomethyl-phenyl)-methanol hydrochloride?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): Use -NMR and -NMR to confirm the cyclohexylaminomethyl and phenyl-methanol moieties. Assign peaks based on coupling constants and integration ratios to verify substituent positions.

- Infrared Spectroscopy (IR): Identify functional groups (e.g., -OH stretch at ~3200–3600 cm, C-N stretch at ~1250 cm) to confirm the presence of the methanol and amine groups.

- Mass Spectrometry (MS): Perform high-resolution MS (HRMS) to validate the molecular formula and fragmentation patterns, ensuring purity and structural integrity.

Reference:

Basic: What synthetic routes are documented for synthesizing this compound?

Methodological Answer:

- Reductive Amination: React 2-formylphenyl methanol with cyclohexylamine under catalytic hydrogenation (e.g., H/Pd-C) to form the intermediate, followed by HCl treatment to yield the hydrochloride salt.

- Protection-Deprotection Strategies: Use Boc-protected cyclohexylamine to avoid side reactions during coupling, followed by acidic deprotection and salt formation.

- Purification: Employ recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, eluent: dichloromethane/methanol gradients) to isolate the product.

Reference:

Basic: What are the critical safety protocols and storage conditions for handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles. Respiratory protection (N95 mask) is required if dust is generated.

- Storage: Store in airtight, light-resistant containers at 2–8°C under inert gas (e.g., argon) to prevent hydrolysis or oxidation.

- Spill Management: Neutralize spills with sodium bicarbonate, then collect using absorbent materials (e.g., vermiculite) and dispose as hazardous waste.

Reference:

Advanced: How can thermal analysis (TGA/DSC) and spectroscopic stability studies resolve decomposition mechanisms?

Methodological Answer:

- Thermogravimetric Analysis (TGA): Determine decomposition onset temperature (e.g., ~200–250°C) and weight loss steps to identify volatile byproducts.

- Differential Scanning Calorimetry (DSC): Analyze endothermic/exothermic transitions (e.g., melting point, degradation) under controlled atmospheres (N/O).

- Accelerated Stability Testing: Expose the compound to elevated humidity (75% RH) and temperature (40°C) for 4 weeks, monitoring changes via HPLC and IR to assess hydrolytic stability.

Reference:

Advanced: What computational strategies predict biological interactions, and how can docking studies be validated experimentally?

Methodological Answer:

- Molecular Docking: Use software like AutoDock Vina to model binding affinities with target receptors (e.g., GPCRs). Optimize ligand conformations and grid parameters for the cyclohexylaminomethyl moiety.

- MD Simulations: Perform 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess binding stability and key residue interactions (e.g., hydrogen bonds with catalytic sites).

- Validation: Compare computational results with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding constants ().

Reference:

Advanced: How can researchers resolve contradictions in reported biological activity data?

Methodological Answer:

- Purity Verification: Re-analyze disputed batches via HPLC (C18 column, 0.1% TFA in acetonitrile/water) to confirm >98% purity.

- Assay Reproducibility: Replicate experiments across multiple cell lines (e.g., HEK293 vs. CHO) under standardized conditions (e.g., serum-free media, 37°C/5% CO).

- Meta-Analysis: Use statistical tools (e.g., Prism) to aggregate dose-response curves from independent studies, identifying outliers via Grubbs’ test.

Reference:

Advanced: What chromatographic methods are optimal for quantifying this compound in complex matrices?

Methodological Answer:

- HPLC-UV: Utilize a reversed-phase C18 column with mobile phase: 30:70 acetonitrile/20 mM ammonium acetate (pH 5.0). Detect at λ = 254 nm.

- LC-MS/MS: Employ electrospray ionization (ESI+) in MRM mode (e.g., m/z 280 → 154 for quantification). Optimize collision energy to minimize matrix interference.

- Validation Parameters: Assess linearity (R > 0.995), LOD/LOQ (e.g., 0.1 ng/mL), and recovery rates (>90% in spiked plasma samples).

Reference:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.